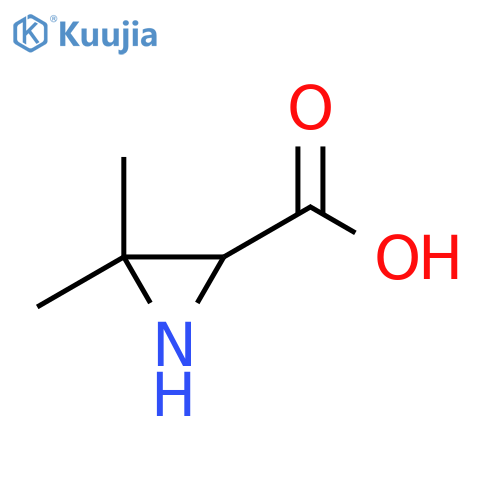Cas no 35574-32-4 (3,3-Dimethylaziridine-2-carboxylic acid)

3,3-Dimethylaziridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3,3-Dimethylaziridine-2-carboxylic acid
- 35574-32-4
- SCHEMBL10943324
- AKOS006356101
- 3,3-Dimethylaziridine-2-carboxylicacid
-
- インチ: 1S/C5H9NO2/c1-5(2)3(6-5)4(7)8/h3,6H,1-2H3,(H,7,8)
- InChIKey: LQNRQHXPYZSWHH-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C)(C)N1)=O
計算された属性
- せいみつぶんしりょう: 115.063328530g/mol
- どういたいしつりょう: 115.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.2
- 疎水性パラメータ計算基準値(XlogP): -2.5
3,3-Dimethylaziridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM291551-1g |
3,3-Dimethylaziridine-2-carboxylic acid |
35574-32-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM291551-1g |
3,3-Dimethylaziridine-2-carboxylic acid |
35574-32-4 | 95+% | 1g |
$599 | 2021-06-09 |
3,3-Dimethylaziridine-2-carboxylic acid 関連文献
-
1. The photochemical synthesis of alkyl 2,2-dimethyl-3-(2-methylpropenyl)aziridine-1-carboxylates and 3,3-dimethylaziridine-1,2-dicarboxylates from alkyl azidoformatesM. P. Sammes,A. Rahman J. Chem. Soc. Perkin Trans. 1 1972 344
3,3-Dimethylaziridine-2-carboxylic acidに関する追加情報
3,3-Dimethylaziridine-2-carboxylic Acid (CAS No. 35574-32-4): Properties, Applications, and Research Insights
3,3-Dimethylaziridine-2-carboxylic acid (CAS No. 35574-32-4) is a specialized organic compound belonging to the aziridine family, characterized by its unique structural features and versatile reactivity. This compound, often referred to as DMACA in research circles, has garnered significant attention due to its potential applications in pharmaceutical synthesis, agrochemical development, and material science. The presence of both an aziridine ring and a carboxylic acid group in its molecular structure makes it a valuable building block for designing complex molecules with tailored properties.
The molecular formula of 3,3-dimethylaziridine-2-carboxylic acid is C5H9NO2, with a molecular weight of 115.13 g/mol. Its structure features a three-membered aziridine ring substituted with two methyl groups at the 3-position and a carboxylic acid moiety at the 2-position. This configuration imparts interesting chemical properties, including ring strain that contributes to its reactivity. Researchers have explored various synthetic routes to produce DMACA, with optimization focusing on yield improvement and purity enhancement for specific applications.
Recent studies highlight the growing importance of aziridine derivatives in medicinal chemistry, particularly in the development of novel drug candidates. The strained aziridine ring in 3,3-dimethylaziridine-2-carboxylic acid serves as an excellent electrophile for nucleophilic ring-opening reactions, enabling the construction of complex molecular architectures. This property aligns with current trends in fragment-based drug discovery, where small, reactive building blocks are used to develop targeted therapeutics. The compound's potential in creating peptide mimetics and enzyme inhibitors has attracted attention from pharmaceutical researchers worldwide.
In material science, DMACA has shown promise as a precursor for functional polymers. The aziridine moiety can participate in polymerization reactions, while the carboxylic acid group provides a handle for further modification. This dual functionality makes it valuable for developing smart materials with responsive properties, particularly in the field of biodegradable polymers and stimuli-responsive coatings. These applications resonate with current market demands for sustainable and environmentally friendly material solutions.
The synthesis and application of 3,3-dimethylaziridine-2-carboxylic acid have been subjects of numerous patent filings and research publications. Recent advancements in green chemistry approaches have focused on developing more sustainable production methods for such specialized intermediates. Researchers are particularly interested in catalytic processes that minimize waste generation and energy consumption while maintaining high selectivity for the desired product.
Analytical characterization of DMACA typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These methods confirm the compound's structure and purity, which are critical parameters for its various applications. The development of robust analytical methods for aziridine-containing compounds remains an active area of research, addressing challenges related to stability and detection sensitivity.
From a commercial perspective, the market for 3,3-dimethylaziridine-2-carboxylic acid has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Suppliers typically offer the compound in various purity grades, with technical grade being suitable for material applications and higher purity grades reserved for pharmaceutical research. Current market trends indicate growing interest in custom synthesis services for functionalized aziridines to meet specific research needs.
Safety considerations for handling DMACA follow standard laboratory protocols for reactive organic compounds. While not classified as highly hazardous, proper personal protective equipment and adequate ventilation are recommended when working with this chemical. Researchers emphasize the importance of understanding the compound's reactivity profile to ensure safe handling and storage conditions.
Future research directions for 3,3-dimethylaziridine-2-carboxylic acid include exploring its potential in bioconjugation chemistry and targeted drug delivery systems. The compound's ability to form stable covalent bonds with biological molecules makes it attractive for developing novel biopharmaceuticals. Additionally, its application in creating bioactive surfaces for medical devices represents another promising avenue for investigation.
The scientific community continues to investigate new synthetic methodologies involving DMACA, particularly those employing catalytic asymmetric synthesis to access enantiomerically pure derivatives. Such advances would significantly expand the compound's utility in chiral drug synthesis and other stereoselective applications. These developments align with current priorities in pharmaceutical research, where control over molecular chirality is crucial for drug efficacy and safety.
In conclusion, 3,3-dimethylaziridine-2-carboxylic acid (CAS No. 35574-32-4) represents a versatile and valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to inspire innovative research in drug discovery, material science, and synthetic chemistry. As scientific understanding of aziridine chemistry deepens and new applications emerge, the importance of this compound is likely to grow further in the coming years.
35574-32-4 (3,3-Dimethylaziridine-2-carboxylic acid) 関連製品
- 64987-07-1(Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)
- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)
- 2305080-38-8((R)-1-Benzyl-3-methyl-[1,4]diazepane)
- 78060-44-3(2-(Chloromethyl)-4-methylpyrimidine)
- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)
- 1797975-05-3(N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide)
- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)
- 1993384-85-2((1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol)
- 1803566-88-2(1-{spiro[3.3]heptan-2-yl}methanamine hydrochloride)
- 2172439-33-5(5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one)




